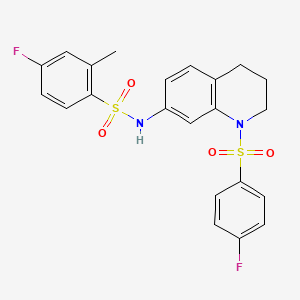

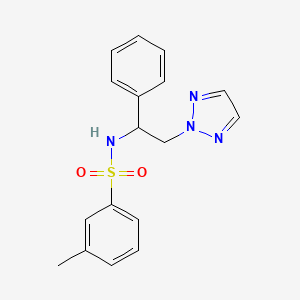

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide” is a complex organic molecule. It contains multiple functional groups including two fluorophenyl groups, a tetrahydroquinoline group, and a benzenesulfonamide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorinated compounds are known to undergo a variety of reactions, and the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .科学的研究の応用

Pro-apoptotic Effects in Cancer Cells

Sulfonamide derivatives, including structures similar to the one , have been synthesized and evaluated for their anti-cancer activities. These compounds have shown significant pro-apoptotic effects, potentially mediated by activating specific signaling pathways (p38/ERK phosphorylation) in various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. This indicates their potential utility in cancer therapy by inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).

Synthesis and Antimicrobial Activity

Further research into the synthesis of sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, a precursor compound, reveals their antimicrobial potency. These compounds have demonstrated significant activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. The sulfonamide derivatives, in particular, exhibited potent antifungal properties, highlighting the versatility of this chemical class in combating microbial infections (Janakiramudu et al., 2017).

High Temperature Proton Exchange Membrane Application

Sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers doped with phosphoric acid have been synthesized and proposed for high-temperature proton exchange membrane applications. These materials are of significant interest due to their potential in fuel cell technology, demonstrating the role of sulfonamide-based compounds in advancing energy-related applications (Seo et al., 2013).

Fluorescent Protein Kinase C Inhibitor

The development of a fluorescent isoquinolinesulfonamide compound, 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, showcases the utility of sulfonamide derivatives as biochemical tools. This compound serves as a protein kinase C inhibitor and is useful for tissue experiments due to its ability to penetrate cell membranes and fluoresce, allowing for cellular and molecular biology applications (Hagiwara et al., 1988).

将来の方向性

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. The synthesis of fluorinated compounds is a growing field of research, and there is significant interest in developing new methods for the synthesis of these compounds .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups

Mode of Action

Based on its structure, it may act as a sulfonylating agent, modifying the target proteins or enzymes to alter their function . The presence of the fluorine atoms could enhance the compound’s reactivity and selectivity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Sulfonyl groups are known to play roles in various biochemical processes, including signal transduction and enzymatic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed due to the presence of lipophilic aromatic rings. The sulfonyl group could potentially undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role as a sulfonylating agent, it might modulate the activity of target proteins or enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, a neutral to slightly alkaline pH might favor sulfonylation reactions .

特性

IUPAC Name |

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)7-11-22(15)31(27,28)25-19-8-4-16-3-2-12-26(21(16)14-19)32(29,30)20-9-5-17(23)6-10-20/h4-11,13-14,25H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSLLZGWVRLYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)